molecular formula C37H30ClOP2Rh- B12781188 Carbonylchlorobis(triphenylphosphine)rhodium(I), cis- CAS No. 16353-77-8

Carbonylchlorobis(triphenylphosphine)rhodium(I), cis-

Cat. No.: B12781188
CAS No.: 16353-77-8
M. Wt: 690.9 g/mol
InChI Key: RMJBMLFXJWHQJH-UHFFFAOYSA-M
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Description

Carbonylchlorobis(triphenylphosphine)rhodium(I), cis- (RhCl(CO)(PPh₃)₂) is a square-planar d⁸ rhodium(I) complex characterized by two triphenylphosphine (PPh₃) ligands, one carbonyl (CO) ligand, and one chloride ligand in a cis configuration. Key properties include:

  • Molecular formula: C₃₇H₃₀ClOP₂Rh
  • Molecular weight: 690.94 g/mol
  • Appearance: Yellow crystalline powder
  • Melting point: 224–227°C .

This complex is widely used in catalysis, particularly in hydroformylation and cyclometallation reactions, due to its balanced steric and electronic properties. The cis arrangement of ligands facilitates substrate coordination, enhancing catalytic activity in asymmetric synthesis .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

16353-77-8

Molecular Formula

C37H30ClOP2Rh-

Molecular Weight

690.9 g/mol

IUPAC Name

carbon monoxide;rhodium;triphenylphosphane;chloride

InChI

InChI=1S/2C18H15P.CO.ClH.Rh/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2;;/h2*1-15H;;1H;/p-1

InChI Key

RMJBMLFXJWHQJH-UHFFFAOYSA-M

Canonical SMILES

[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Rh]

physical_description

Yellow crystals;  [Alfa Aesar MSDS]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbonylchlorobis(triphenylphosphine)rhodium(I), cis-, can be synthesized by treating rhodium(II) chloride carbonyl with triphenylphosphine . Another common method involves the carbonylation of Wilkinson’s catalyst: [ \text{RhCl[P(C}_6\text{H}_5)_3]_3 + \text{CO} \rightarrow \text{RhCl(CO)[P(C}_6\text{H}_5)_3]_2 + \text{P(C}_6\text{H}_5)_3 ]

Industrial Production Methods

In industrial settings, the synthesis of Carbonylchlorobis(triphenylphosphine)rhodium(I), cis-, typically involves the use of dimethylformamide (DMF) as a solvent, sometimes with the addition of aniline to accelerate the reaction . The reaction is usually conducted under nitrogen to prevent oxidation.

Chemical Reactions Analysis

Types of Reactions

Carbonylchlorobis(triphenylphosphine)rhodium(I), cis-, undergoes various types of reactions, including:

    Oxidative Addition: This reaction involves the addition of a molecule to the rhodium center, increasing its oxidation state.

    Reductive Elimination: This reaction involves the elimination of two ligands from the rhodium center, reducing its oxidation state.

    Substitution: This reaction involves the replacement of one ligand with another.

Common Reagents and Conditions

Common reagents used in reactions with Carbonylchlorobis(triphenylphosphine)rhodium(I), cis-, include hydrogen chloride (HCl), carbon monoxide (CO), and sodium borohydride (NaBH₄) . Reactions are typically conducted under inert atmospheres to prevent oxidation.

Major Products

Major products formed from these reactions include tris(triphenylphosphine)rhodium carbonyl hydride, an important catalyst for hydroformylation .

Scientific Research Applications

Carbonylchlorobis(triphenylphosphine)rhodium(I), cis-, has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Carbonylchlorobis(triphenylphosphine)rhodium(I), cis-, involves its ability to undergo oxidative addition and reductive elimination reactions. These reactions allow it to act as a catalyst in various chemical processes. The molecular targets and pathways involved include the activation of small molecules such as hydrogen and carbon monoxide .

Comparison with Similar Compounds

Chlorotris(triphenylphosphine)rhodium(I) (Wilkinson’s Catalyst, RhCl(PPh₃)₃)

  • Structure : Trigonal-bipyramidal geometry with three PPh₃ ligands.
  • Properties : Purple-red crystals; Rh content ~11.1% .
  • Applications : Hydrogenation of alkenes. The additional PPh₃ ligand increases steric bulk, limiting substrate access compared to RhCl(CO)(PPh₃)₂.
  • Key difference : Lacks a CO ligand, reducing its utility in carbonylative reactions .

Hydridocarbonyltris(triphenylphosphine)rhodium(I) (RhH(CO)(PPh₃)₃)

  • Structure : Octahedral geometry with three PPh₃ ligands, one CO, and one hydride.
  • Properties : Yellow powder; melting point 150°C .
  • Applications : Hydroformylation and hydrogenation. The hydride ligand enables oxidative addition of H₂, but the bulky PPh₃ ligands slow reaction kinetics compared to RhCl(CO)(PPh₃)₂ .
  • Safety: Classified as toxic (H301/H311/H331), unlike the non-hazardous RhCl(CO)(PPh₃)₂ .

Tetracarbonyldi(μ-chloro)dirhodium(I) ([RhCl(CO)₂]₂)

  • Structure : Dimeric with bridging chloride ligands and four CO groups.
  • Properties : Deep-red crystals; Rh content ~52.9% .
  • Applications: Methanol carbonylation to acetic acid. The dimeric structure and electron-withdrawing CO ligands enhance thermal stability but reduce solubility in organic solvents .

Carbonylchlorobis(triphenylphosphine)iridium(I) (IrCl(CO)(PPh₃)₂)

  • Structure : Analogous to RhCl(CO)(PPh₃)₂ but with iridium.
  • Properties : Higher molecular weight (823.94 g/mol) and melting point.
  • Applications : Similar catalytic uses but with slower reaction rates due to iridium’s stronger metal-ligand bonds .

Trans-Carbonylchlorobis(triphenylphosphine)rhodium(I)

  • Structure : Trans configuration of PPh₃ ligands.
  • Properties : Altered steric environment compared to the cis isomer.
  • Applications : Less effective in asymmetric catalysis due to reduced substrate accessibility .

Catalytic Performance and Ligand Effects

Complex Hydroformylation Activity Oxidative Addition Reactivity Preferred Applications
RhCl(CO)(PPh₃)₂ (cis-) High (n/iso = 2.5:1) Moderate Asymmetric hydroformylation
RhCl(PPh₃)₃ Low Low Alkene hydrogenation
RhH(CO)(PPh₃)₃ High (n/iso = 3:1) High Hydroformylation under H₂
[RhCl(CO)₂]₂ N/A Very high Methanol carbonylation

Key Findings :

  • Ligand basicity : Replacing PPh₃ with less basic ligands (e.g., tri(3-pyridyl)phosphine) decreases hydroformylation selectivity due to ligand dissociation under CO pressure .
  • Electronic effects : Electron-withdrawing ligands (e.g., Cl⁻) stabilize rhodium(I) centers, while hydrides increase oxidative addition rates .

Biological Activity

Chemical Identity and Structure
Carbonylchlorobis(triphenylphosphine)rhodium(I), commonly referred to as RhCl(CO)(PPh₃)₂, is a transition metal complex notable for its applications in organic synthesis, particularly in catalysis. The compound is characterized by its rhodium center coordinated with two triphenylphosphine ligands and a carbonyl group, contributing to its unique reactivity and biological activity.

Antitumor and Antimicrobial Properties

Research has indicated that rhodium complexes, including carbonylchlorobis(triphenylphosphine)rhodium(I), exhibit significant biological activities, particularly in the fields of oncology and microbiology. Several studies have documented the cytotoxic effects of rhodium complexes against various cancer cell lines, including leukemia and solid tumors.

  • Cytotoxicity Studies : A study demonstrated that RhCl(CO)(PPh₃)₂ showed promising cytotoxic effects against L1210 leukemia cells, suggesting its potential as an antitumor agent. The mechanism appears to involve the formation of reactive species that induce apoptosis in cancer cells .
  • Antimicrobial Activity : Other investigations have highlighted the antibacterial properties of rhodium complexes, with varying effectiveness against Gram-positive and Gram-negative bacteria. The complex's ability to disrupt bacterial cell membranes may contribute to its antimicrobial efficacy .

Mechanistic Insights

The biological activity of carbonylchlorobis(triphenylphosphine)rhodium(I) can be attributed to its interaction with biological molecules. The following mechanisms have been proposed:

  • Reactive Oxygen Species (ROS) Generation : The complex may facilitate the generation of ROS, which can lead to oxidative stress in cells, ultimately resulting in cell death .
  • Ligand Exchange Reactions : The phosphine ligands can be displaced by biomolecules such as proteins or nucleic acids, leading to the formation of new complexes that may exhibit altered biological activities.

Case Studies

StudyFindings
Cytotoxicity on Cancer Cells RhCl(CO)(PPh₃)₂ exhibited IC50 values in the micromolar range against L1210 leukemia cells, indicating significant cytotoxicity .
Antibacterial Effectiveness Demonstrated activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported between 10-50 µg/mL .
Mechanistic Study Investigated the role of ROS in mediating the cytotoxic effects of rhodium complexes, confirming increased levels of oxidative stress markers in treated cells .

Synthesis

The synthesis of carbonylchlorobis(triphenylphosphine)rhodium(I) typically involves the reaction of rhodium(III) chloride with triphenylphosphine in the presence of carbon monoxide. This method yields high-purity crystals suitable for further studies.

Characterization Techniques

Characterization of this compound is crucial for understanding its structure and reactivity. Common techniques include:

  • Infrared Spectroscopy (IR) : Used to identify functional groups and confirm the presence of carbonyl ligands.
  • Nuclear Magnetic Resonance (NMR) : Provides insights into the electronic environment around phosphorus atoms.
  • X-ray Crystallography : Offers detailed structural information about the arrangement of atoms within the complex.

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